Cas no 1038731-97-3 (8-iodo-1,2,3,4-tetrahydroquinoline)
8-iodo-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 1,2,3,4-tetrahydro-8-iodo-
- 8-iodo-1,2,3,4-tetrahydroquinoline
- SCHEMBL16593665
- GYQKIMYDVBKPMQ-UHFFFAOYSA-N
- EN300-1262436
- CS-0304946
- 1038731-97-3
- AKOS009254208
-
- Inchi: 1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
- InChI Key: GYQKIMYDVBKPMQ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2I)CCC1
Computed Properties
- Exact Mass: 258.98580g/mol
- Monoisotopic Mass: 258.98580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.678±0.06 g/cm3(Predicted)
- Boiling Point: 321.0±31.0 °C(Predicted)
- pka: 3.27±0.20(Predicted)
8-iodo-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1262436-1.0g |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1262436-50mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 50mg |
$218.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-100mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 100mg |
$326.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-250mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 250mg |
$466.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-500mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 500mg |
$735.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-1000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 1000mg |
$943.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-2500mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 2500mg |
$1848.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-5000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 5000mg |
$2732.0 | 2023-10-02 | ||
| Enamine | EN300-1262436-10000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 10000mg |
$4052.0 | 2023-10-02 |
8-iodo-1,2,3,4-tetrahydroquinoline Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 8-iodo-1,2,3,4-tetrahydroquinoline
8-Iodo-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
The compound with CAS No. 1038731-97-3, commonly referred to as 8-iodo-1,2,3,4-tetrahydroquinoline, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of tetrahydroquinoline, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery and material science. The 8-iodo substitution introduces unique electronic and steric properties to the molecule, making it a valuable tool in various research domains.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-iodo-1,2,3,4-tetrahydroquinoline. Researchers have employed methodologies such as catalytic cross-coupling reactions and directed metallation strategies to achieve high yields and purity levels. These techniques not only enhance the scalability of the synthesis but also pave the way for further functionalization of the molecule. The ability to introduce diverse substituents at specific positions on the tetrahydroquinoline ring has opened new avenues for exploring its biological and chemical properties.
One of the most promising applications of 8-iodo-1,2,3,4-tetrahydroquinoline lies in its potential as a building block for drug development. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The presence of an iodine atom at position 8 further modulates these interactions by introducing halogen bonding capabilities. Recent studies have demonstrated that this compound exhibits selective binding to certain receptor subtypes, making it a candidate for treating conditions such as neuropathic pain and anxiety disorders.
In addition to its pharmacological applications, 8-iodo-1,2,3,4-tetrahydroquinoline has shown potential in materials science. Its aromaticity and rigid structure make it suitable for use in organic electronics. Researchers have explored its role as a component in light-emitting diodes (LEDs) and solar cells. The iodine substitution enhances the molecule's electron transport properties, which are critical for achieving high efficiency in these devices. Furthermore, its stability under thermal and photochemical conditions makes it a robust candidate for practical applications.
The study of 8-iodo-1,2,3,4-tetrahydroquinoline has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns under different reaction conditions provide insights into the behavior of similar compounds. For instance, investigations into its participation in cycloaddition reactions have revealed novel pathways for constructing complex molecular architectures. These findings not only advance fundamental chemical knowledge but also offer practical solutions for synthesizing bioactive molecules.
From an environmental perspective, the synthesis and application of 8-iodo-1,2,3,4-tetrahydroquinoline are being optimized to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes to reduce waste and energy consumption. This shift reflects a broader trend toward sustainable practices in chemical research and industry.
In conclusion,8-Iodo-1,2,,tetrahydroquinoline stands as a testament to the ingenuity of modern chemical research. Its versatile structure and functional groups make it a valuable asset across multiple disciplines. As ongoing studies continue to uncover new properties and applications for this compound,the future of 8-Iodo-Tetrahydroquinoline looks both exciting and promising.
1038731-97-3 (8-iodo-1,2,3,4-tetrahydroquinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)